molecular formula C3H5IO B1206111 Iodoacetone CAS No. 3019-04-3

Iodoacetone

Cat. No.: B1206111
CAS No.: 3019-04-3
M. Wt: 183.98 g/mol
InChI Key: WEFSXBPMNKAUDL-UHFFFAOYSA-N
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Description

It is a colorless liquid under normal conditions and is soluble in ethanol . This compound is notable for its use in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodoacetone is typically synthesized through the reaction of acetone with iodine. This reaction is acid-catalyzed and follows first-order kinetics with respect to both acetone and the acid catalyst . The general reaction is as follows: [ \text{C}_3\text{H}_6\text{O} + \text{I}_2 \rightarrow \text{HI} + \text{C}_3\text{H}_5\text{IO} ]

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves the use of elemental iodine and an acid catalyst under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Iodoacetone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: this compound can participate in oxidation and reduction reactions, altering its oxidation state.

    Addition Reactions: The carbonyl group in this compound can undergo addition reactions with nucleophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted acetones depending on the nucleophile used.

    Oxidation Reactions: Products can include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products typically include alcohols or other reduced forms of the original compound.

Scientific Research Applications

Iodoacetone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of iodoacetone involves its reactivity with nucleophiles and its ability to form covalent bonds with various biological molecules. The iodine atom in this compound is highly electrophilic, making it susceptible to nucleophilic attack. This property allows this compound to modify proteins and enzymes by reacting with nucleophilic amino acid residues, thereby altering their function .

Comparison with Similar Compounds

Iodoacetone can be compared with other halogenated acetones such as:

  • Bromoacetone (C₃H₅BrO)
  • Chloroacetone (C₃H₅ClO)
  • Fluoroacetone (C₃H₅FO)

Uniqueness:

Properties

IUPAC Name

1-iodopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c1-3(5)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFSXBPMNKAUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184260
Record name Iodoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3019-04-3
Record name 2-Propanone, 1-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3019-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodoacetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodoacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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